molecular formula C16H21N3O B2361059 2-[(1-But-3-enylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile CAS No. 2380042-67-9

2-[(1-But-3-enylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile

Cat. No. B2361059
CAS RN: 2380042-67-9
M. Wt: 271.364
InChI Key: DPKKWPWIINGOES-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . This methodology has been used to synthesize a large number of 5-aminoaryl pyridines and 5-phenol pyridines .


Molecular Structure Analysis

The molecular structure of “2-[(1-But-3-enylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile” consists of a pyridine ring attached to a piperidine ring via a methoxy group. The piperidine ring is further substituted with a but-3-enyl group.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-[(1-But-3-enylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile” involve the remodeling of 3-formyl (aza)indoles/benzofurans . The reaction proceeds via an aldol-type reaction between 3-formyl (aza)indole and β-aminoacrylate .

Scientific Research Applications

Mechanism of Action

As a selective antagonist of the dopamine D3 receptor, “2-[(1-But-3-enylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile” likely works by binding to the D3 receptor and blocking its activation by dopamine.

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The application of the ring cleavage methodology could provide a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation .

properties

IUPAC Name

2-[(1-but-3-enylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-2-3-8-19-9-4-5-15(12-19)13-20-16-10-14(11-17)6-7-18-16/h2,6-7,10,15H,1,3-5,8-9,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKKWPWIINGOES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCN1CCCC(C1)COC2=NC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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